molecular formula C14H22N4O2 B6469833 N-tert-butyl-1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640957-03-3

N-tert-butyl-1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469833
CAS No.: 2640957-03-3
M. Wt: 278.35 g/mol
InChI Key: GLZZWNRFJQBCLP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at its spectroscopic properties .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Information on safety and hazards is often found in material safety data sheets .

Properties

IUPAC Name

N-tert-butyl-1-(4-methyl-3-oxopyrazin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)16-12(19)10-5-7-18(9-10)11-13(20)17(4)8-6-15-11/h6,8,10H,5,7,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZZWNRFJQBCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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